

A Comparative Guide to the Thermochemical Properties of 6-Chloro-2-pyridinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the thermochemical data for 6-Chloro-2-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior in various physical states and solvent environments, which are critical parameters in drug design, process development, and formulation.

A defining characteristic of 2-pyridinol and its derivatives is the existence of a tautomeric equilibrium between the hydroxy (pyridinol) form and the oxo (pyridone) form. This equilibrium is highly sensitive to the physical state, solvent polarity, and the nature of substituents on the pyridine ring.^{[1][2]} For 6-Chloro-2-pyridinol, this equilibrium between the enol (6-Chloro-2-hydroxypyridine) and the keto (6-Chloro-2(1H)-pyridone) tautomers is a central theme in its thermochemical profile.

Thermochemical Data of 6-Chloro-2-pyridinol

Direct experimental thermochemical data for 6-Chloro-2-pyridinol is not abundant in the literature. However, key values have been reported, providing a foundation for its thermodynamic characterization.

Thermochemical Property	Value	Units	Method/Conditions	Source
Enthalpy of Tautomerization (ΔrH°)	5.795	kJ/mol	Equilibrium Constant (Eqk) in Dioxane	[3]
Enthalpy of Fusion ($\Delta fusH$)	18.38	kJ/mol	Not Specified	[4]
Melting Point (T _{fus})	128-130	°C	(lit.)	[5]

The positive enthalpy of tautomerization (enol to keto form) in dioxane indicates that the pyridone (keto) form is the more stable tautomer in this relatively non-polar solvent.[\[3\]](#) This is consistent with studies of the parent compound, 2-pyridone, which is favored in polar solvents and the solid state.[\[2\]](#)[\[6\]](#)

Comparative Analysis with Benchmark Compounds

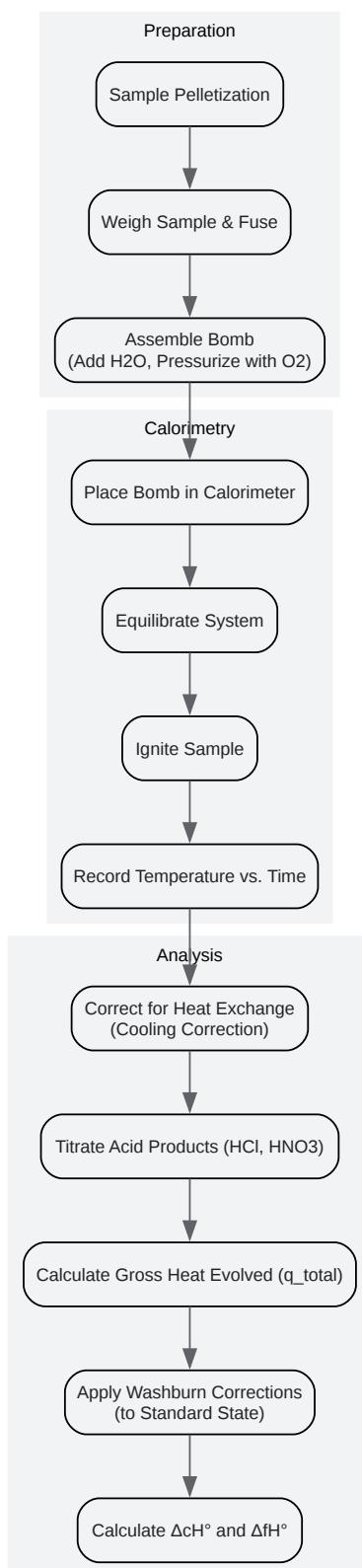
To contextualize the limited data for 6-Chloro-2-pyridinol, it is instructive to compare it with its parent compound, 2-hydroxypyridine, and the fundamental heterocyclic core, pyridine.

Compound	$\Delta fH^\circ_{\text{liquid}}$ (kJ/mol)	$\Delta_{\text{vap}}H^\circ$ (kJ/mol)	Tautomerism Energy (Gas Phase)	Notes
Pyridine	99.8 ± 0.6	40.29 ± 0.04	N/A	Extensive experimental data available.[7] [8]
2-Hydroxypyridine / 2-Pyridone	N/A	N/A	~3 kJ/mol (favors enol form)	The energy difference between tautomers is small and highly solvent-dependent.[1][6] In the gas phase, the hydroxy form is slightly favored.[9]
6-Chloro-2-pyridinol	Not Available	Not Available	+5.795 kJ/mol (in Dioxane, favors keto form)	The chloro-substituent appears to shift the equilibrium further towards the pyridone form compared to the unsubstituted parent in the gas phase.[3]

The comparison highlights how the chloro-substituent influences the tautomeric equilibrium. While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of the electron-withdrawing chlorine atom in the 6-position appears to stabilize the pyridone tautomer, as evidenced by the data in dioxane.

Methodologies for Thermochemical Characterization

The determination of thermochemical data relies on precise experimental techniques and is increasingly supplemented by computational methods.


Experimental Protocols

A. Combustion Calorimetry

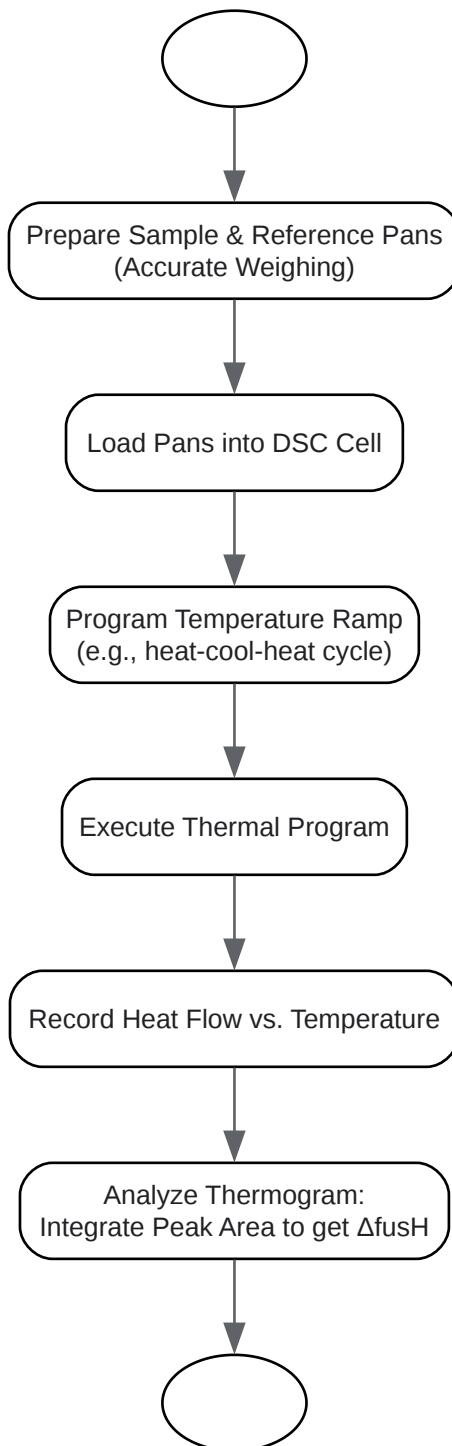
This is the primary method for determining the standard enthalpy of formation ($\Delta_f H^\circ$) for organic compounds.^[10] The compound is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water, and the temperature change is meticulously measured.

For halogenated compounds like 6-Chloro-2-pyridinol, a rotating bomb calorimeter is often necessary to ensure that the combustion products (e.g., HCl) form a homogeneous solution, which is crucial for accurate energy corrections.^[11]

Experimental Workflow: Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.


B. Sublimation and Vaporization Enthalpy Determination

The enthalpy of sublimation ($\Delta_{\text{subH}}^\circ$) is a measure of the intermolecular forces in the solid state. It can be determined by measuring the vapor pressure of a substance as a function of temperature using techniques like the transpiration method (inert gas flow) or Knudsen effusion mass loss.^{[12][13]} These methods are essential for deriving gas-phase thermochemical data from solid-state measurements.

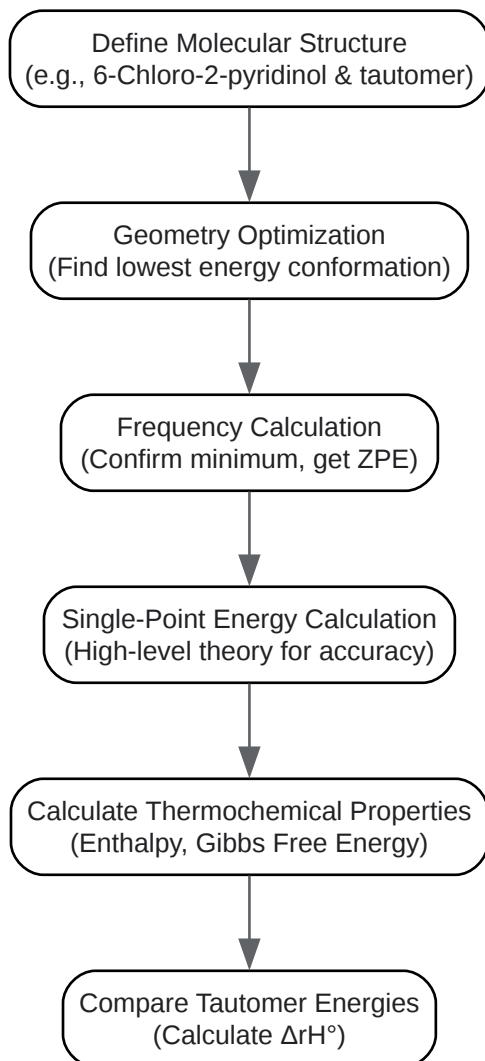
C. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions. It is the most common method for determining the enthalpy of fusion (Δ_{fusH})—the energy required to melt the solid—and the melting temperature (T_{fus}).

Experimental Workflow: Differential Scanning Calorimetry (DSC)

[Click to download full resolution via product page](#)

Caption: Workflow for measuring enthalpy of fusion using DSC.


Computational Protocols

When experimental data is unavailable, computational chemistry provides powerful tools for prediction. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate molecular energies and, subsequently, thermochemical properties.[\[9\]](#)[\[14\]](#)

For molecules like 6-Chloro-2-pyridinol, accurate calculations must account for:

- Tautomerism: Calculating the energies of both the pyridinol and pyridone forms to predict the equilibrium.[\[1\]](#)
- Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction that can significantly influence crystal packing and sublimation energy.[\[14\]](#)[\[15\]](#)
- Basis Sets and Functionals: The choice of the theoretical model is critical for achieving accuracy, especially for systems with heteroatoms and non-covalent interactions.

Logical Workflow: Computational Thermochemistry

[Click to download full resolution via product page](#)

Caption: A typical workflow for calculating thermochemical properties using quantum chemistry.

Conclusion and Future Directions

The available thermochemical data for 6-Chloro-2-pyridinol, while sparse, provides valuable insights, particularly regarding its tautomeric preference for the pyridone form. Comparisons with pyridine and 2-hydroxypyridine underscore the significant electronic influence of the chlorine substituent.

For drug development professionals and researchers, this guide highlights a critical data gap. A comprehensive experimental study employing combustion calorimetry, vapor pressure measurements, and DSC would be invaluable for establishing a complete and reliable

thermochemical profile for this important molecule. Such data would serve as a crucial benchmark for validating and refining computational models, ultimately enabling more accurate predictions of stability, solubility, and reactivity for this and related halogenated pyridinol scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 6-Chloro-2-pyridinol [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. 6-クロロ-2-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]
- 8. Pyridine [webbook.nist.gov]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]
- 14. mdpi.com [mdpi.com]

- 15. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Thermochemical Properties of 6-Chloro-2-pyridinol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465010#thermochemical-data-for-6-chloro-2-pyridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com